1-Cyclopropyl-1H-indazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopropylindazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-7-8-1-4-11-9(5-8)6-12-13(11)10-2-3-10/h1,4-7,10H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDJHBCRNROULM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C=O)C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Cyclopropyl 1h Indazole 5 Carbaldehyde and Analogous Structures
Strategic Retrosynthesis of the 1-Cyclopropyl-1H-indazole-5-carbaldehyde Skeleton
A logical retrosynthetic analysis of this compound identifies three primary bond disconnections that inform the forward synthesis. The most apparent disconnections are at the N1-cyclopropyl bond, the C5-formyl bond, and the N-N bond of the pyrazole (B372694) ring within the indazole scaffold.
Disconnection I (N1-Cyclopropyl Bond): This disconnection points to a precursor such as 1H-indazole-5-carbaldehyde, which can undergo N1-cyclopropylation. This is a common and often efficient strategy, provided a reliable method for the regioselective introduction of the cyclopropyl (B3062369) group at the N1 position is available.
Disconnection II (C5-Formyl Bond): This approach suggests a 1-cyclopropyl-1H-indazole intermediate that can be selectively formylated at the C5 position. The success of this route hinges on the regioselectivity of the formylation reaction, as other positions on the indazole ring (e.g., C3, C7) can also be susceptible to electrophilic attack.
Disconnection III (N-N Bond of the Pyrazole Ring): This strategy involves the formation of the indazole ring as a key step. A plausible precursor would be a suitably substituted o-halobenzaldehyde derivative which can react with cyclopropylhydrazine to form a hydrazone, followed by an intramolecular cyclization to construct the bicyclic system.
These retrosynthetic pathways provide a framework for the various synthetic methodologies discussed in the following sections.
De Novo Synthesis Approaches to the Indazole-5-carbaldehyde Unit
Intramolecular Cyclization Reactions for Indazole Ring Formation
Several intramolecular cyclization strategies have been developed for the synthesis of the indazole ring system. These methods typically involve the formation of an N-N bond or a C-N bond in the final ring-closing step.
One prominent method is the intramolecular Ullmann-type reaction . This approach often starts from an o-halobenzaldehyde which is first condensed with a hydrazine (B178648) to form a hydrazone. The subsequent copper-catalyzed intramolecular N-arylation leads to the formation of the indazole ring. The reaction conditions for this cyclization have been extensively optimized to improve yields and accommodate a variety of substrates.
Another powerful technique is the intramolecular amination of ortho-haloarylhydrazones . This can be achieved using various catalytic systems, including palladium and copper. For instance, a ligand-free copper-catalyzed intramolecular Ullmann-type coupling has been reported for the synthesis of 1-aryl-1H-indazoles from o-halogenated aryl aldehydes or ketones and aryl hydrazines.
Furthermore, silver(I)-mediated intramolecular oxidative C-H bond amination represents a modern approach to indazole synthesis. This method avoids the need for pre-functionalized ortho-halo starting materials, proceeding directly from an arylhydrazone through a C-H activation pathway.
| Cyclization Method | Key Precursor | Catalyst/Reagent | Typical Conditions |
| Intramolecular Ullmann-type | o-Halobenzaldehyde hydrazone | Copper salts (e.g., CuI) | Base, high temperature |
| Intramolecular Amination | o-Haloarylhydrazone | Palladium or Copper catalysts | Ligands, base |
| Silver-Mediated C-H Amination | Arylhydrazone | Silver(I) salts | Oxidant |
| Picrylhydrazone Cyclization | Picrylhydrazone | Heat or catalyst | Varies |
Regioselective Formylation Strategies at the C5-Position of Indazoles
Introducing a formyl group at the C5 position of the indazole ring requires careful control of regioselectivity. Several classical and modern formylation techniques can be considered.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comjk-sci.com The Vilsmeier reagent, typically generated from phosphoryl chloride (POCl3) and a substituted formamide like N,N-dimethylformamide (DMF), is a relatively mild electrophile. For indazoles, the outcome of the Vilsmeier-Haack reaction can be influenced by the substituent at the N1-position and the reaction conditions. While formylation can occur at various positions, directing the reaction to C5 may require specific substrate control or optimization of conditions.
Directed ortho-metalation (DoM) is another powerful strategy for regioselective functionalization. In this approach, a directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. For a 1-substituted indazole, the N1-substituent itself or another group on the benzene (B151609) ring could potentially direct lithiation to the C7 or C4 positions. However, with appropriate substitution patterns, this method could be adapted for C5 functionalization, for example, by starting with a C6-directing group that is later removed or transformed.
A plausible route to this compound involves starting with a precursor that already contains a handle at the C5 position, such as a bromine atom. A 1-cyclopropyl-5-bromo-1H-indazole could undergo a halogen-metal exchange followed by quenching with a formylating agent like DMF to introduce the aldehyde group specifically at the C5 position.
| Formylation Method | Reagents | Key Features | Potential Challenges |
| Vilsmeier-Haack Reaction | POCl3, DMF | Mild electrophile, suitable for electron-rich systems. chemistrysteps.comjk-sci.com | Regioselectivity can be an issue; mixtures of isomers are possible. |
| Directed ortho-Metalation | Organolithium reagent, directing group, DMF | High regioselectivity based on the directing group. | Requires a suitable directing group for C5 functionalization. |
| Halogen-Metal Exchange | Organolithium reagent, 5-bromo-indazole, DMF | Precise regiocontrol at the C5 position. | Requires synthesis of the 5-bromo precursor. |
N1-Cyclopropylation Methodologies for 1-Substituted Indazole Architectures
The introduction of the cyclopropyl group at the N1 position of the indazole ring is a key step in many synthetic routes to the target molecule. Regioselectivity is a major consideration, as alkylation can often occur at both the N1 and N2 positions.
Direct Alkylation and Cyclopropylation Protocols at the N1-Nitrogen
Direct N-alkylation of indazoles with an appropriate cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, is a straightforward approach. The regioselectivity of this reaction is highly dependent on several factors, including the nature of the base, the solvent, and the substituents on the indazole ring. Generally, the use of a strong base like sodium hydride (NaH) in a non-polar solvent such as tetrahydrofuran (THF) tends to favor N1-alkylation. This preference is often attributed to the coordination of the sodium cation between the N2-nitrogen and an electron-withdrawing group at the C7 position, sterically hindering attack at N2. In contrast, reactions in polar aprotic solvents like DMF with bases such as potassium carbonate often lead to mixtures of N1 and N2 isomers.
| Reaction Conditions | Typical Reagents | Predominant Isomer | Rationale |
| Non-polar solvent, strong base | NaH, THF, Cyclopropyl bromide | N1 | Steric hindrance at N2 due to cation coordination. |
| Polar aprotic solvent, weaker base | K2CO3, DMF, Cyclopropyl bromide | Mixture of N1 and N2 | Solvation of the indazole anion leads to less regiocontrol. |
Transition Metal-Catalyzed Coupling Reactions for N1-Functionalization
Transition metal-catalyzed cross-coupling reactions offer an alternative and often more regioselective method for N1-functionalization. Copper- and palladium-catalyzed reactions are particularly prevalent.
Copper-catalyzed N-cyclopropylation using cyclopropylboronic acid has emerged as a valuable method for the N-functionalization of various heterocycles, including indazoles. These reactions, often referred to as Chan-Lam couplings, typically proceed under mild conditions and exhibit good tolerance for a variety of functional groups. The choice of ligand and base can be crucial for achieving high yields and regioselectivity.
Rhodium-catalyzed reactions have also been explored for the formation of C-N bonds. While less common for direct N-cyclopropylation of indazoles, rhodium carbenoid chemistry offers potential routes. For example, rhodium-catalyzed reactions of diazo compounds with indazoles could lead to N1-functionalized products.
The development of new catalytic systems continues to expand the scope and efficiency of N1-functionalization of indazoles, providing a versatile toolbox for the synthesis of complex derivatives like this compound.
The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the N-cyclopropyl bond and the introduction of the carbaldehyde group at the C5 position of the indazole core. Two primary retrosynthetic disconnections are considered:
Route A: N-Cyclopropylation of a Pre-functionalized Indazole. This approach begins with a 1H-indazole-5-carbaldehyde scaffold, which is then subjected to N-cyclopropylation.
Route B: C5-Formylation of a 1-Cyclopropyl-1H-indazole. This strategy involves the initial synthesis of 1-cyclopropyl-1H-indazole, followed by the introduction of the aldehyde group at the 5-position.
Route A: N-Cyclopropylation of 1H-Indazole-5-carbaldehyde
The direct N-alkylation of indazoles often yields a mixture of N1 and N2 isomers beilstein-journals.orgnih.govresearchgate.netnih.gov. Achieving regioselectivity for the N1 position is a critical challenge. Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the N-arylation and N-alkylation of azoles. A particularly relevant method is the copper-mediated N-cyclopropylation of azoles using cyclopropylboronic acid researchgate.net. This reaction typically employs a copper(II) acetate (B1210297) catalyst in the presence of a base and an oxidant (often air).
A plausible synthetic sequence is outlined below:
Starting Material: 1H-Indazole-5-carbaldehyde.
Reaction: Copper-catalyzed N-cyclopropylation.
Reagents: Cyclopropylboronic acid, Cu(OAc)₂, a base (e.g., Na₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., DCE or DMF).
The general reaction is depicted in Figure 1.
Route B: C5-Formylation of 1-Cyclopropyl-1H-indazole
This alternative route first establishes the 1-cyclopropyl-1H-indazole core. The synthesis of this intermediate can be achieved by the N-cyclopropylation of 1H-indazole, following a similar copper-catalyzed methodology as described in Route A.
Once 1-cyclopropyl-1H-indazole is obtained, the next step is the regioselective introduction of a formyl group at the C5 position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds ijpcbs.comiaamonline.orgchemistrysteps.comwikipedia.orgorganic-chemistry.org. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
The steps for this route are:
Synthesis of 1-Cyclopropyl-1H-indazole: N-cyclopropylation of 1H-indazole using cyclopropylboronic acid and a copper catalyst.
Formylation: Vilsmeier-Haack formylation of 1-cyclopropyl-1H-indazole.
Reagents: POCl₃ and DMF, followed by aqueous workup.
Figure 2 illustrates the C5-formylation step.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing a practical and scalable process.
Optimization of N-Cyclopropylation:
For the copper-catalyzed N-cyclopropylation of the indazole core, several factors can be fine-tuned to maximize the yield and regioselectivity.
Catalyst System: While Cu(OAc)₂ is commonly used, other copper sources such as CuI or Cu₂O can be explored. The addition of ligands, such as phenanthroline or other N,N-bidentate ligands, can enhance the catalytic activity and influence regioselectivity.
Base: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: Aprotic polar solvents like DMF, DMSO, and NMP are often effective for copper-catalyzed cross-coupling reactions. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Temperature: These reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C. Optimization of the reaction temperature is necessary to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
An illustrative data table for the optimization of the N-cyclopropylation step is presented below, based on general principles of similar reactions.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | N1:N2 Ratio |
| 1 | Cu(OAc)₂ (10) | None | K₂CO₃ (2) | DMF | 100 | 45 | 3:1 |
| 2 | Cu(OAc)₂ (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2) | DMF | 100 | 65 | 8:1 |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2) | DMAc | 110 | 80 | >20:1 |
| 4 | Cu₂O (5) | None | K₃PO₄ (2.5) | Dioxane | 120 | 55 | 5:1 |
Optimization of Vilsmeier-Haack Formylation:
The regioselectivity of the Vilsmeier-Haack reaction on the 1-substituted indazole ring is generally directed to the C3 or C5 position. To favor C5 formylation, careful control of the reaction conditions is necessary.
Stoichiometry of Vilsmeier Reagent: The molar ratio of POCl₃ to DMF can be varied to modulate the reactivity of the formylating agent. Typically, a slight excess of the reagent is used.
Reaction Temperature and Time: The reaction is often initiated at low temperatures (0-5 °C) and then allowed to warm to room temperature or gently heated to drive the reaction to completion. The reaction time needs to be optimized to maximize the conversion of the starting material while minimizing the formation of byproducts.
Workup Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Careful addition of the reaction mixture to ice-cold water or a basic solution is required to obtain the aldehyde product.
Below is a hypothetical optimization table for the Vilsmeier-Haack formylation of 1-cyclopropyl-1H-indazole.
| Entry | POCl₃ (equiv.) | DMF (equiv.) | Temperature (°C) | Time (h) | C5-CHO Yield (%) | C3-CHO Yield (%) |
| 1 | 1.1 | 3 | 0 to 25 | 12 | 50 | 15 |
| 2 | 1.5 | 5 | 0 to 40 | 8 | 65 | 10 |
| 3 | 2.0 | 5 | 0 | 24 | 75 | 5 |
| 4 | 1.2 | 3 | 25 | 6 | 40 | 20 |
Green Chemistry Principles and Sustainable Catalytic Systems in Indazole Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances nih.govmdpi.comresearchgate.netmdpi.com. In the context of this compound synthesis, several strategies can be employed to enhance its environmental sustainability.
Catalyst Selection: The use of earth-abundant and less toxic metals like copper is preferable to precious metals such as palladium or rhodium. The development of heterogeneous copper catalysts, for instance, copper nanoparticles supported on a solid matrix, can facilitate catalyst recovery and reuse, thereby minimizing waste beilstein-journals.org.
Solvent Choice: Traditional polar aprotic solvents like DMF and DMSO are effective but have environmental and health concerns. The exploration of greener solvent alternatives such as polyethylene glycol (PEG), ionic liquids, or even water, where feasible, is a key area of research beilstein-journals.org. In some cases, solvent-free (neat) reaction conditions can be developed, particularly with the use of microwave irradiation iaamonline.org.
Energy Efficiency: Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in many heterocyclic syntheses mdpi.com.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, can improve atom economy and reduce waste.
Use of Safer Reagents: Exploring alternative N-alkylation reagents to potentially genotoxic alkyl halides is a key aspect of green chemistry. Propylene carbonate has been investigated as a green and safe alkylating agent for N-heterocycles nih.govmdpi.com.
The application of these principles can lead to more sustainable and environmentally benign synthetic routes for indazole derivatives.
Stereochemical Considerations in the Synthesis of Cyclopropyl-Bearing Indazoles
The introduction of a cyclopropyl group into the indazole scaffold raises important stereochemical considerations, particularly if the cyclopropane (B1198618) ring itself is substituted or if chiral catalysts are employed in its formation.
Chirality of the Cyclopropyl Group: The cyclopropane ring in this compound is achiral as it is unsubstituted. However, if a substituted cyclopropyl group were to be introduced (e.g., a 2-methylcyclopropyl group), this would create stereocenters. The synthesis of such analogs would require stereoselective methods to control the diastereomeric and enantiomeric purity of the final product.
Stereoselective Cyclopropanation: Asymmetric cyclopropanation reactions, often catalyzed by transition metal complexes with chiral ligands (e.g., copper, rhodium, or iron-based catalysts), are well-established methods for the synthesis of enantioenriched cyclopropanes uzh.chnih.govresearchgate.netrochester.edu. These methods could be employed to synthesize chiral cyclopropyl precursors, such as chiral cyclopropylboronic acids, which could then be coupled to the indazole ring.
Diastereoselectivity in Reactions: If the indazole ring already contains a chiral center, the introduction of the cyclopropyl group could proceed with diastereoselectivity, influenced by the existing stereochemistry. Conversely, subsequent reactions on a chiral 1-cyclopropyl-indazole derivative could be influenced by the stereochemistry of the cyclopropyl moiety.
Chemical Transformations and Reactivity Profiles of 1 Cyclopropyl 1h Indazole 5 Carbaldehyde
Reactivity of the Carbaldehyde Functionality at C5
The carbaldehyde group at the C5 position of the indazole ring is expected to exhibit typical electrophilic behavior, making it susceptible to attack by a wide range of nucleophiles. Its reactivity will be influenced by the electronic properties of the 1-cyclopropyl-1H-indazole ring system.
Nucleophilic Addition Reactions Leading to C-C and C-N Bond Formation
The carbonyl carbon of the carbaldehyde is electrophilic and will readily undergo nucleophilic addition.
Carbon-Carbon Bond Formation: Organometallic reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to add to the carbonyl group to form secondary alcohols after acidic workup. For instance, reaction with methylmagnesium bromide would yield (1-cyclopropyl-1H-indazol-5-yl)(methyl)methanol.
Carbon-Nitrogen Bond Formation: The aldehyde is anticipated to react with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. These reactions are typically catalyzed by acid. A particularly useful transformation is reductive amination, where the initially formed imine is reduced in situ, commonly with reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield substituted amines. For example, reaction with a primary amine R-NH2 in the presence of a reducing agent would lead to the formation of a secondary amine of the structure 1-cyclopropyl-N-(R)-1H-indazol-5-yl)methanamine.
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Product | Product Type |
| Carbon | Methylmagnesium bromide | (1-Cyclopropyl-1H-indazol-5-yl)(methyl)methanol | Secondary Alcohol |
| Nitrogen | Benzylamine / NaBH(OAc)₃ | N-Benzyl-1-((1-cyclopropyl-1H-indazol-5-yl)methyl)amine | Secondary Amine |
Condensation Reactions for Olefination and Heterocycle Annulation
Condensation reactions provide powerful methods for carbon-carbon double bond formation and the construction of new ring systems.
Olefination: The Wittig reaction, utilizing phosphorus ylides (Ph₃P=CHR), is a classic method to convert aldehydes to alkenes. The reaction of 1-cyclopropyl-1H-indazole-5-carbaldehyde with an appropriate ylide would produce a vinyl-substituted indazole. The stereochemistry of the resulting alkene (E/Z) would depend on the nature of the ylide and the reaction conditions. Similarly, the Horner-Wadsworth-Emmons reaction, using phosphonate (B1237965) carbanions, offers another route to alkenes, often with high E-selectivity.
Heterocycle Annulation: Condensation with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base (Knoevenagel condensation), would yield an electron-deficient alkene. These intermediates are versatile precursors for the synthesis of various heterocyclic systems through subsequent cyclization reactions.
Table 2: Predicted Condensation Reactions
| Reaction Type | Reagent Example | Expected Intermediate/Product | Application |
| Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(1-cyclopropyl-1H-indazol-5-yl)acrylate | Olefination |
| Knoevenagel Condensation | Malononitrile / Piperidine | 2-((1-Cyclopropyl-1H-indazol-5-yl)methylene)malononitrile | Heterocycle Synthesis |
Selective Oxidation Pathways to Carboxylic Acid Derivatives
The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the presence of other sensitive functional groups in the molecule.
Common and effective methods include the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, and is known for its high chemoselectivity. Other reagents such as potassium permanganate (B83412) (KMnO₄) under controlled conditions, or silver oxide (Ag₂O), can also effect this oxidation. The resulting 1-cyclopropyl-1H-indazole-5-carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.
Table 3: Predicted Oxidation Reactions
| Reagent | Conditions | Expected Product |
| Sodium Chlorite (NaClO₂) / NaH₂PO₄ | t-BuOH / H₂O | 1-Cyclopropyl-1H-indazole-5-carboxylic acid |
| Potassium Permanganate (KMnO₄) | Acetone / H₂O, basic | 1-Cyclopropyl-1H-indazole-5-carboxylic acid |
Reductive Transformations to Alcohols and Alkane Analogues
The carbaldehyde group can be reduced to a primary alcohol or completely to a methyl group.
Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are highly effective for the chemoselective reduction of aldehydes to primary alcohols, yielding (1-cyclopropyl-1H-indazol-5-yl)methanol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also achieve this transformation, but with less functional group tolerance.
Reduction to Alkane: Complete reduction of the aldehyde to a methyl group can be achieved through methods such as the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). These harsh conditions might affect other parts of the molecule, so milder, two-step procedures like conversion to a thioacetal followed by desulfurization with Raney nickel are also viable alternatives.
Table 4: Predicted Reduction Reactions
| Transformation | Reagent(s) | Expected Product |
| To Primary Alcohol | Sodium Borohydride (NaBH₄) | (1-Cyclopropyl-1H-indazol-5-yl)methanol |
| To Alkane (Methyl group) | Hydrazine (B178648) (H₂NNH₂) / KOH | 1-Cyclopropyl-5-methyl-1H-indazole |
Chemical Modifications and Functionalization of the Indazole Ring System
The indazole ring itself is an aromatic system and can undergo chemical modifications, most notably electrophilic aromatic substitution.
Electrophilic Aromatic Substitution on the Benzenoid Moiety
The indazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution on the benzenoid ring (C4, C6, or C7) is directed by the combined electronic effects of the fused pyrazole (B372694) ring and the existing substituents (the C5-carbaldehyde and the N1-cyclopropyl group). The carbaldehyde group is a deactivating, meta-directing group, while the pyrazole ring's directing effect is more complex.
Halogenation and Nitration: Reactions such as nitration (using a mixture of nitric and sulfuric acid) or halogenation (e.g., with N-bromosuccinimide) are expected to introduce a nitro or halo group onto the benzene (B151609) ring. The precise regioselectivity would need to be determined experimentally, but substitution at the C4 or C6 positions is plausible, influenced by the interplay of the directing groups. The N1-cyclopropyl group is generally considered to be an activating group, which would favor substitution on the benzenoid ring.
Table 5: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 1-Cyclopropyl-4-nitro-1H-indazole-5-carbaldehyde and/or 1-Cyclopropyl-6-nitro-1H-indazole-5-carbaldehyde |
| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-1-cyclopropyl-1H-indazole-5-carbaldehyde and/or 6-Bromo-1-cyclopropyl-1H-indazole-5-carbaldehyde |
Directed Metalation Strategies for Ring Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic C-H bonds. wikipedia.orgbaranlab.org The principle relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at a proximate position. semanticscholar.org For this compound, several sites are potential targets for functionalization via DoM, with the regiochemical outcome dependent on the specific directing group and reaction conditions.
The indazole ring system itself can act as a directing group. The lone pair of electrons on the N2 atom can coordinate with lithium, potentially directing deprotonation to the C7 position. However, the presence of the carbaldehyde group at C5 significantly complicates this approach, as aldehydes are highly susceptible to nucleophilic attack by common organolithium bases like n-butyllithium (n-BuLi). uwindsor.ca To circumvent this, two main strategies can be envisaged:
Protection of the Aldehyde: The aldehyde can be converted into a group that is stable to organolithiums, such as a dimethyl acetal. This protected group is less electron-withdrawing and has a reduced directing effect, potentially allowing the intrinsic reactivity of the N1-substituted indazole ring to dominate, favoring lithiation at C7.
Conversion to a Directing Group: The aldehyde can be transformed into a more robust DMG. For instance, reaction with a chiral amine can form an amino-alkoxide that serves as an effective DMG, directing lithiation to an ortho position (C4 or C6).
The table below outlines potential directed metalation strategies for the 1-cyclopropyl-1H-indazole core, assuming the C5-substituent is modified to be compatible with or to participate in the reaction.
| Position of DMG | DMG Derivative | Probable Site of Lithiation | Rationale | Potential Electrophiles (E+) |
|---|---|---|---|---|
| N1/N2 (Inherent) | Protected Aldehyde (e.g., Acetal) | C7 | Coordination of the organolithium reagent with the N2 lone pair directs deprotonation to the adjacent C7 position. | I₂, TMSCl, DMF, CO₂ |
| C5 | Oxazoline (B21484) | C4 | The oxazoline group is a well-established DMG, directing metalation to the less sterically hindered ortho position. | Alkyl halides, Silyl halides, Aldehydes |
| C5 | N,N-Dialkyl Carboxamide | C4 or C6 | A strong DMG that directs to ortho positions. Regioselectivity between C4 and C6 may be poor unless influenced by other factors. | I₂, Disulfides, CO₂ |
| C5 | O-Aryl Carbamate | C6 | After Baeyer-Villiger oxidation of the aldehyde and formation of a carbamate, this group can direct lithiation. The C6 position may be favored due to electronic effects. | TMSCl, MeI, DMF |
Stability and Transformation of the N1-Cyclopropyl Substituent
The N1-cyclopropyl group is a defining feature of the molecule, imparting specific steric and electronic properties. Its inherent ring strain (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions, yet it remains intact through many common synthetic transformations. rsc.org
The "double bond character" of the cyclopropane (B1198618) ring allows it to undergo ring-opening under acidic, electrophilic, or radical conditions. researchgate.net For an N-cyclopropyl heterocycle, these reactions can lead to the formation of N-propenyl, N-allyl, or N-(functionalized propyl) derivatives.
Acid-Catalyzed Ring-Opening: Strong protic or Lewis acids can trigger the opening of the cyclopropyl (B3062369) ring. The reaction likely proceeds via protonation or coordination to one of the indazole nitrogen atoms, which enhances the electrophilicity of the cyclopropyl carbons. Subsequent attack by a nucleophile (e.g., a halide from the acid) cleaves a C-C bond. For instance, treatment with aluminum trichloride (B1173362) (AlCl₃) has been shown to promote the ring-opening of N-cyclopropyl amides, a reaction pathway that could be analogous for N-cyclopropyl indazoles. researchgate.net
Radical-Mediated Ring-Opening: The cyclopropyl ring can be opened via radical pathways. This can be initiated by radical species that add to the ring, leading to a ring-opened radical intermediate that can be trapped or undergo further reactions.
The following table summarizes potential ring-opening reactions of the N1-cyclopropyl group.
| Reagent/Condition | Proposed Mechanism | Potential Product(s) |
|---|---|---|
| HCl, HBr (concentrated) | Acid-catalyzed nucleophilic attack | 1-(3-Halopropyl)-1H-indazole-5-carbaldehyde |
| AlCl₃, TiCl₄ | Lewis acid-catalyzed opening | 1-Propenyl-1H-indazole-5-carbaldehyde or other rearranged products |
| N-Bromosuccinimide (NBS) + AIBN | Radical-initiated opening | 1-(3-Bromo-1-propenyl)-1H-indazole-5-carbaldehyde |
| Pd(OAc)₂ / Acid | Transition metal-catalyzed opening | 1-Allyl-1H-indazole-5-carbaldehyde |
Despite its susceptibility to ring-opening, the N1-cyclopropyl substituent is robust and remains unchanged under a wide array of synthetic conditions. This stability is crucial for synthetic routes that require modification of other parts of the molecule, such as the C5-carbaldehyde or the indazole ring itself.
The cyclopropyl group is generally stable under:
Mild Reductive and Oxidative Conditions: Standard transformations of the aldehyde group, such as its reduction to an alcohol with sodium borohydride (NaBH₄) or its oxidation to a carboxylic acid using Pinnick conditions (NaClO₂), are not expected to affect the cyclopropyl ring.
Basic Conditions: The cyclopropyl group is stable to a variety of basic conditions, including those used for saponification or typical N-alkylation reactions on other heterocyclic systems. d-nb.info
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Heck, or Sonogashira couplings, which are fundamental for building molecular complexity on the indazole core (e.g., at a pre-functionalized C3 or C7 position), are generally compatible with N-cyclopropyl groups.
Nucleophilic Additions to the Aldehyde: Grignard or organolithium additions to the C5-aldehyde, if performed at low temperatures, would likely proceed without compromising the N1-substituent.
The table below provides examples of reactions where the N1-cyclopropyl group is expected to remain intact.
| Reaction Type | Reagents | Transformation Site | Expected Outcome |
|---|---|---|---|
| Aldehyde Reduction | NaBH₄, MeOH | C5-Carbaldehyde | Formation of (1-Cyclopropyl-1H-indazol-5-yl)methanol |
| Aldehyde Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | C5-Carbaldehyde | Formation of 1-Cyclopropyl-1H-indazole-5-carboxylic acid |
| Wittig Reaction | Ph₃P=CHCO₂Et | C5-Carbaldehyde | Formation of Ethyl 3-(1-cyclopropyl-1H-indazol-5-yl)acrylate |
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Halogenated Indazole Ring (e.g., C3-Br) | Formation of 3-Aryl-1-cyclopropyl-1H-indazole-5-carbaldehyde |
| Reductive Amination | R₂NH, NaBH(OAc)₃ | C5-Carbaldehyde | Formation of 1-Cyclopropyl-5-((dialkylamino)methyl)-1H-indazole |
Advanced Spectroscopic and Structural Characterization of 1 Cyclopropyl 1h Indazole 5 Carbaldehyde and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of the proton and carbon environments is currently unavailable.
High-Resolution 1H NMR Spectral Analysis of Aromatic and Aliphatic Protons
Expected signals would include those for the indazole ring protons, the aldehyde proton, and the characteristic multiplets of the cyclopropyl (B3062369) group. Precise chemical shifts and coupling constants are unknown.
13C NMR Spectroscopy for Carbon Skeleton Elucidation
A full carbon map, including the quaternary carbons and the distinct signals for the aromatic, aldehyde, and cyclopropyl carbons, cannot be compiled.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Assignment
Correlations establishing the connectivity between protons and carbons, as well as through-space interactions, have not been reported.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
While the molecular formula is known to be C11H10N2O, precise mass determination data from HRMS to confirm this composition is not documented.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
Specific vibrational frequencies for the carbonyl (C=O) stretch of the aldehyde, C-H stretches of the cyclopropyl and aromatic rings, and C=N/C=C stretching vibrations of the indazole ring are not available.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions
Data on the ultraviolet-visible absorption maxima (λmax) and any potential fluorescence emission spectra, which would provide insight into the electronic structure and conjugation of the molecule, have not been published.
Until dedicated research on 1-Cyclopropyl-1H-indazole-5-carbaldehyde is conducted and its findings are disseminated, a comprehensive and scientifically rigorous article on its advanced spectroscopic characterization cannot be responsibly constructed.
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformation Analysis
To infer the conformational preferences of the cyclopropyl substituent, we can examine the crystal structure of analogous molecules. For instance, the crystallographic analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, a compound featuring a cyclopropyl group attached to a five-membered nitrogen-containing heterocycle, reveals specific orientational preferences. In this structure, the cyclopropyl ring is not coplanar with the adjacent heterocyclic ring. nih.gov The dihedral angle between the mean plane of the cyclopropyl ring and the triazole ring is 55.6 (1)°. nih.gov This significant twist is a common feature in such systems, arising from the steric interactions between the substituents on the cyclopropyl ring and the heterocyclic system. It is therefore highly probable that the cyclopropyl group in this compound would also adopt a non-coplanar orientation with respect to the indazole ring.
Furthermore, the bond lengths within the cyclopropyl ring of the triazole derivative are typical for such a strained ring system, with C-C bond lengths reported as 1.488 (3) Å, 1.492 (3) Å, and 1.471 (3) Å. nih.gov These values are consistent with the established geometry of a cyclopropyl moiety and are expected to be similar in this compound.
The crystal packing of indazole derivatives is often governed by intermolecular interactions such as hydrogen bonding and π–π stacking. In derivatives containing suitable functional groups, such as amides or hydroxyls, extensive hydrogen-bonding networks can dictate the supramolecular architecture. For this compound, the carbaldehyde group and the indazole N-H could potentially participate in hydrogen bonding, influencing the crystal packing.
The following table summarizes the crystallographic data for a structurally related cyclopropyl-heterocyclic compound, which serves as a model for the conformational analysis of the cyclopropyl group in the target molecule.
| Compound | 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide |
| Parameter | Value |
| Dihedral Angle (Cyclopropyl-Triazole) | 55.6 (1)° nih.gov |
| Dihedral Angle (Cyclopropyl-Benzene) | 87.9 (1)° nih.gov |
| C-C Bond Lengths (Cyclopropyl) | 1.488 (3) Å, 1.492 (3) Å, 1.471 (3) Å nih.gov |
Computational and Theoretical Investigations of 1 Cyclopropyl 1h Indazole 5 Carbaldehyde Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior and chemical reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of molecular properties.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net By finding the minimum energy conformation on the potential energy surface, DFT can accurately predict structural parameters such as bond lengths and angles. mdpi.com For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or 6-311+G, are used to obtain optimized geometries. nih.govresearchgate.net This process involves systematically adjusting the atomic coordinates to find the lowest energy structure. researchgate.net
The resulting data provides a clear picture of the molecule's geometry. For the indazole core, these calculations can elucidate the planarity of the bicyclic system and the specific orientation of its substituents. The energy landscape can also be explored to identify other stable conformers and the energy barriers between them.
Table 1: Representative Calculated Structural Parameters for an Indazole Core Using DFT Note: These are example values for a related indazole structure to illustrate typical computational outputs.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | N1-N2 | 1.35 Å |
| Bond Length | C3-C3a | 1.40 Å |
| Bond Length | C7a-N1 | 1.38 Å |
| Bond Angle | N2-N1-C7a | 112.0° |
| Bond Angle | N1-N2-C3 | 105.0° |
| Bond Angle | C4-C5-C6 | 118.5° |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. unesp.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilic site), while the LUMO indicates the region most likely to accept electrons (electrophilic site). nih.govunesp.br
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and stability. nih.govrsc.org A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netrsc.org DFT calculations are routinely used to compute the energies and visualize the spatial distribution of these orbitals for indazole derivatives. nih.gov For 1-Cyclopropyl-1H-indazole-5-carbaldehyde, the HOMO is expected to be distributed over the electron-rich indazole ring system, while the LUMO would likely be concentrated on the electron-withdrawing carbaldehyde group, indicating the primary sites for nucleophilic and electrophilic attack, respectively.
Table 2: Example Frontier Molecular Orbital Energies for Indazole Derivatives Note: Data from a study on various 3-carboxamide indazole derivatives illustrates the concept. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative 8a | -6.21 | -1.13 | 5.08 |
| Derivative 8c | -6.43 | -1.55 | 4.88 |
| Derivative 8s | -6.49 | -1.63 | 4.86 |
| Derivative 8u | -5.99 | -1.48 | 4.51 |
Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. asianresassoc.orgbohrium.com
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts by calculating the magnetic shielding tensors for each nucleus. mdpi.comresearchgate.net These predicted spectra can be compared with experimental results to aid in the assignment of complex spectra and to verify the structure of newly synthesized compounds like indazole derivatives. nih.gov
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. mdpi.com These calculations help in assigning specific vibrational modes (e.g., C=O stretch, N-H bend, C-C stretch) to the observed absorption bands, providing a detailed understanding of the molecule's vibrational properties. asianresassoc.org For this compound, this would allow for the precise identification of frequencies associated with the cyclopropyl (B3062369) ring, the indazole core, and the carbaldehyde functional group.
Molecular Dynamics (MD) Simulations for Conformational Studies and Dynamic Behavior
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, simulating a realistic environment such as a solvent box. researchgate.net
For this compound, MD simulations can be used to:
Explore the conformational landscape by observing how the molecule samples different shapes and orientations at a given temperature.
Study the flexibility of the cyclopropyl and carbaldehyde substituents relative to the rigid indazole ring. researchgate.net
Analyze the stability of different conformers and the transitions between them.
Investigate intermolecular interactions, such as hydrogen bonding with solvent molecules, which can influence the molecule's behavior and properties. researchgate.netnih.gov
These simulations are particularly useful for understanding how the molecule behaves in a biological system, such as its stability and interactions within a protein's active site. nih.govnih.gov
In Silico Exploration of Tautomeric Forms and Conformational Preferences within Indazole Frameworks
Indazole can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen atom, respectively. chemicalbook.comresearchgate.net Computational studies have shown that the 1H-indazole is generally the more stable tautomer. chemicalbook.commdpi.com For this compound, the presence of the cyclopropyl group at the N1 position locks the molecule into the 1H tautomeric form.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. mdpi.com By modeling the entire reaction pathway from reactants to products, researchers can gain a detailed understanding of how a reaction proceeds. This involves identifying and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. nih.gov
For reactions involving indazole systems, such as their synthesis or functionalization, computational modeling can:
Calculate the activation energy of the reaction, which is related to the reaction rate.
Visualize the geometry of the transition state structure, revealing how bonds are broken and formed. mdpi.com
Confirm that the identified transition state correctly connects the reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation. mdpi.com
Compare different possible reaction pathways to determine the most likely mechanism. nih.govorganic-chemistry.org
For instance, modeling the synthesis of an indazole derivative via an intramolecular cyclization would involve calculating the energy profile of the ring-closing step, characterizing the corresponding transition state, and confirming it leads to the final indazole product. nih.govacs.org
Synthetic Utility and Broader Research Context of 1 Cyclopropyl 1h Indazole 5 Carbaldehyde Derivatives
Role as a Versatile Building Block in Complex Heterocyclic Synthesis
1-Cyclopropyl-1H-indazole-5-carbaldehyde is a highly valuable intermediate in the synthesis of a wide array of complex heterocyclic compounds. The aldehyde functionality at the C5 position serves as a versatile handle for a variety of chemical transformations, including but not limited to condensation, oxidation, reduction, and addition reactions. These reactions allow for the introduction of diverse functional groups and the construction of more elaborate molecular architectures.
The cyclopropyl (B3062369) moiety at the N1 position often imparts favorable pharmacokinetic properties to the resulting molecules, such as increased metabolic stability and enhanced membrane permeability. The synthetic utility of this building block is highlighted by its application in the construction of fused heterocyclic systems and substituted indazole derivatives with potential therapeutic applications.
Key Transformations of the Carbaldehyde Group:
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amines |
| Wittig Reaction | Phosphonium Ylide | Alkenes |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated Carbonyls |
| Oxidation | KMnO₄, H₂O₂ | Carboxylic Acids |
| Grignard Reaction | RMgX | Secondary Alcohols |
This table illustrates common synthetic transformations of the aldehyde group, showcasing the versatility of this compound as a synthetic intermediate.
Development of Novel Indazole Scaffolds for Diverse Chemical Research Areas
The unique structural features of this compound make it an excellent starting material for the development of novel indazole scaffolds. The reactivity of the aldehyde group allows for the exploration of a broad chemical space, leading to the discovery of new compounds with diverse biological activities and material properties. nih.govchemimpex.com
Researchers have utilized this building block to synthesize libraries of indazole derivatives for screening in various biological assays. The introduction of the cyclopropyl group can influence the binding affinity and selectivity of these compounds for their biological targets. The development of these novel scaffolds is crucial for advancing drug discovery programs and exploring new frontiers in chemical biology. nih.gov
Applications in Advanced Materials Science
The indazole core is known to possess interesting electronic and photophysical properties, making it a promising scaffold for the development of advanced materials. The derivatization of this compound opens up avenues for creating novel materials with tailored properties for various applications.
Indazole derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-rich nature of the indazole ring, combined with the ability to introduce various substituents through the carbaldehyde group, allows for the fine-tuning of the electronic properties of these materials. The cyclopropyl group can influence the molecular packing and thin-film morphology, which are critical parameters for device performance. While specific research on this compound in this area is limited, the general promise of N-substituted indazoles suggests its potential utility. mdpi.com
The aldehyde functionality of this compound can be utilized to incorporate the indazole moiety into polymeric structures. This can be achieved through polymerization reactions where the aldehyde group participates in the formation of the polymer backbone or as a pendant group. The resulting polymers may exhibit unique thermal, mechanical, and photophysical properties.
Furthermore, the indazole scaffold can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for the formation of supramolecular assemblies. wiley.comnih.govnih.gov The cyclopropyl group can influence the directionality and strength of these interactions, thereby controlling the self-assembly process and the morphology of the resulting nanostructures.
Contribution to Agrochemical Research and Related Compounds
Indazole derivatives have demonstrated a wide range of biological activities, not only in medicine but also in agriculture. chemimpex.com They have been explored as potential herbicides, fungicides, and insecticides. The structural diversity that can be achieved starting from this compound allows for the synthesis of novel agrochemicals with improved efficacy and environmental profiles. The introduction of a cyclopropyl group is a common strategy in agrochemical design to enhance biological activity and metabolic stability. A notable example of a cyclopropyl-containing indazole derivative in a related field is a patented antibacterial agent. caribjscitech.com
Potential Agrochemical Applications of Derivatives:
| Agrochemical Class | Potential Activity |
| Herbicides | Inhibition of plant-specific enzymes |
| Fungicides | Disruption of fungal cell membrane integrity |
| Insecticides | Targeting insect nervous system receptors |
This table outlines potential applications of derivatives in agrochemical research, an area where indazole compounds have shown promise.
Precursors for Fluorescent Probes and Chemical Sensors Development
The indazole ring system can serve as a core fluorophore in the design of fluorescent probes and chemical sensors. rsc.org The photophysical properties of the indazole scaffold can be modulated by introducing various substituents, and the aldehyde group of this compound provides a convenient point for attaching recognition moieties for specific analytes. These probes can be designed to exhibit changes in their fluorescence intensity or wavelength upon binding to the target analyte, enabling its detection and quantification. The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and biological imaging. mdpi.comnih.govresearchgate.netresearchgate.net
Future Research Directions and Emerging Avenues in 1 Cyclopropyl 1h Indazole 5 Carbaldehyde Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
Future research will likely prioritize the development of green and sustainable methods for synthesizing 1-Cyclopropyl-1H-indazole-5-carbaldehyde. Traditional synthetic routes often involve multiple steps, hazardous reagents, and significant waste generation. The focus will shift towards methodologies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy.
Key areas of exploration include:
One-Pot Syntheses: Designing multi-step reactions that occur in a single reaction vessel can significantly reduce solvent waste, energy consumption, and purification steps. organic-chemistry.orgnih.gov Researchers are exploring one-pot procedures for constructing the indazole core and introducing the cyclopropyl (B3062369) and carbaldehyde functionalities. organic-chemistry.orgnih.gov
Green Catalysts: The use of environmentally benign catalysts, such as those derived from abundant metals or even natural sources like lemon peel powder, is a growing trend. researchgate.net These catalysts can offer high efficiency under milder reaction conditions, minimizing the environmental impact. researchgate.net
Alternative Energy Sources: Methodologies employing ultrasound or microwave irradiation are being investigated to accelerate reaction times and improve yields, often under solvent-free or reduced-solvent conditions. nih.govresearchgate.net
| Synthetic Strategy | Potential Advantage | Research Focus |
| One-Pot Reactions | Reduced waste, energy, and time | Combining indazole formation and functionalization in a single step. |
| Biocatalysis | High selectivity, mild conditions | Engineering enzymes for specific bond formations. |
| Flow Chemistry | Improved safety, scalability, and control | Continuous production with precise control over reaction parameters. |
| Use of Green Solvents | Reduced environmental toxicity | Replacing traditional volatile organic compounds with water, ionic liquids, or deep eutectic solvents. |
These advancements aim to make the production of this compound and its derivatives more economically viable and environmentally responsible, aligning with the principles of green chemistry. nih.gov
Exploration of Novel Catalytic Systems for Challenging Transformations
The functionalization of the indazole core presents a significant challenge and a rich area for future research. The development of novel catalytic systems is crucial for selectively modifying the molecule to create a diverse range of derivatives.
Future research will likely concentrate on:
C-H Activation: Direct catalytic functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. nih.gov Rhodium and palladium catalysts have shown promise in mediating the C-H activation of the indazole ring, allowing for the direct introduction of aryl, alkyl, and other functional groups without the need for pre-functionalized starting materials. nih.govnih.gov
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools in modern organic synthesis. researchgate.net Future work will involve developing more robust and versatile catalysts, such as those based on palladium, copper, or nickel, to facilitate the coupling of various substituents to the indazole scaffold of this compound. researchgate.netmdpi.com
Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of asymmetric catalytic systems is paramount. This would enable the stereocontrolled synthesis of specific enantiomers, which is often critical for biological applications.
| Catalytic System | Target Transformation | Potential Outcome |
| Rhodium(III) Complexes | C-H Activation/Annulation | Rapid construction of polycyclic indazole derivatives. nih.gov |
| Palladium-Phosphine Complexes | Suzuki & Heck Coupling | Arylation and alkenylation at specific positions of the indazole ring. researchgate.net |
| Copper-Diamene Complexes | N-Arylation | Efficient formation of N-aryl indazole derivatives. researchgate.net |
| Chiral Lewis Acids | Asymmetric Aldol Reactions | Stereoselective functionalization of the carbaldehyde group. |
The exploration of these advanced catalytic methods will unlock new synthetic pathways and provide access to novel analogues of this compound with potentially enhanced properties. virginia.edu
Implementation of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms, kinetics, and the behavior of transient intermediates is essential for optimizing synthetic processes. Advanced in-situ spectroscopic techniques offer a window into the reacting system in real-time, providing invaluable data that cannot be obtained through traditional offline analysis.
Future research will benefit from the application of:
In-Situ NMR and IR Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products as the reaction progresses. numberanalytics.comfrontiersin.org This allows for the precise determination of reaction kinetics and the identification of short-lived species, leading to a more complete mechanistic picture. numberanalytics.comfrontiersin.org
X-ray Absorption Spectroscopy (XAS): For catalytic reactions, XAS can provide detailed information about the electronic structure and coordination environment of the metal catalyst under actual operating conditions. rsc.org This knowledge is crucial for understanding how the catalyst functions and for designing more efficient catalysts. rsc.org
Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and can be used to track the formation and consumption of species in real-time, even in complex reaction mixtures. numberanalytics.com
| Technique | Information Gained | Impact on Research |
| In-Situ NMR | Reaction kinetics, intermediate identification | Optimization of reaction conditions (temperature, time, concentration). numberanalytics.com |
| In-Situ FT-IR | Functional group transformation, bonding changes | Elucidation of reaction pathways and mechanisms. frontiersin.org |
| In-Situ XAS | Catalyst oxidation state, coordination environment | Rational design of more active and stable catalysts. rsc.org |
| Raman Spectroscopy | Real-time monitoring of specific vibrational modes | Understanding catalyst-substrate interactions and surface phenomena. numberanalytics.com |
By integrating these powerful analytical tools, researchers can move beyond simple endpoint analysis to develop a dynamic understanding of the chemical transformations involved in the synthesis and modification of this compound.
Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Reaction Optimization
The complexity of organic synthesis is increasingly being tackled with the aid of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets of chemical reactions to predict synthetic pathways and optimize reaction conditions. mit.edumit.edu
Emerging avenues in this area include:
AI-Powered Retrosynthesis: Machine learning models can be trained on millions of known reactions to propose novel and efficient synthetic routes for target molecules like this compound. chemrxiv.orgarxiv.org These tools can help chemists identify non-intuitive disconnections and starting materials, accelerating the design phase of a synthesis. mit.edunih.gov
Reaction Optimization Algorithms: ML algorithms can predict the outcome of a reaction (e.g., yield, selectivity) based on a set of input parameters (e.g., temperature, solvent, catalyst). This allows for the in silico optimization of reaction conditions, reducing the number of experiments required and saving time and resources.
Predictive Modeling of Properties: AI can be used to predict the physicochemical and biological properties of novel, unsynthesized derivatives of this compound, helping to prioritize synthetic targets with the most promising characteristics.
| AI/ML Application | Function | Potential Benefit |
| Retrosynthesis Prediction | Proposes synthetic routes by working backward from the target molecule. mit.edu | Accelerates the discovery of novel and efficient synthetic pathways. |
| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Aids in identifying potential side products and optimizing selectivity. |
| Bayesian Optimization | Iteratively suggests new experimental conditions to find the optimal outcome. | Reduces the number of experiments needed for process optimization. |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between chemical structure and biological activity. | Prioritizes the synthesis of derivatives with high potential therapeutic value. |
The synergy between human chemical intuition and the data-processing power of AI is set to revolutionize how molecules like this compound are designed and synthesized. arxiv.org
Interdisciplinary Research Opportunities at the Interface of Organic Synthesis, Materials Science, and Computational Chemistry
The future of chemical research lies in breaking down traditional disciplinary silos. uchicago.edubu.edu this compound, with its unique structural motifs, is an ideal candidate for interdisciplinary studies that merge organic synthesis with materials science and computational chemistry. virginia.eduucsb.edu
Promising interdisciplinary directions include:
Materials Science: The indazole core is a component of various functional materials. Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), sensors, or novel polymers. chemimpex.com The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.
Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties, reactivity, and spectral characteristics of the molecule. researchgate.netbohrium.com Molecular dynamics simulations can provide insights into how these molecules interact with biological targets or self-assemble into larger structures. researchgate.netscispace.com This computational guidance can rationalize experimental findings and steer the design of new molecules with desired properties. nih.govbohrium.com
Chemical Biology: The indazole scaffold is a well-known pharmacophore. mdpi.comnih.govnih.govnih.gov Interdisciplinary efforts combining synthesis, computational docking, and biological screening could lead to the discovery of new therapeutic agents derived from this compound.
This convergence of expertise will be essential for unlocking the full potential of this compound, transforming it from a synthetic intermediate into a component of advanced materials or a lead compound in drug discovery. rice.edu
Q & A
Q. What are the common synthetic routes for 1-Cyclopropyl-1H-indazole-5-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization of hydrazone intermediates or Vilsmeier-Haack formylation. For example, hydrazones derived from cyclopropane-containing precursors can undergo copper-catalyzed cyclization (e.g., CuI, K₂CO₃, 90°C) to form the indazole core . The aldehyde group is introduced using formylation agents like POCl₃/DMF under controlled temperatures (0–5°C). Optimization involves adjusting stoichiometry, catalyst loading, and reaction time to improve yields (typically 60–85%) and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the cyclopropyl ring (δ ~1.2–1.5 ppm for cyclopropyl protons) and aldehyde proton (δ ~9.8–10.2 ppm).
- FT-IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the aldehyde carbonyl group.
- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₁H₁₀N₂O; MW = 186.08 g/mol) and fragmentation patterns .
Q. How is crystallographic data for this compound processed to resolve structural ambiguities?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SHELXS is used for refinement. Key steps include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
- Using WinGX/ORTEP for visualization of anisotropic displacement parameters.
- Validation with checkCIF to resolve outliers in bond lengths/angles .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be analyzed for this compound?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria of the aldehyde group). Strategies include:
Q. What computational methods are used to predict reactivity in multi-step syntheses involving this aldehyde?
Density Functional Theory (DFT) studies (B3LYP/6-31G*) can model:
- Electrophilic substitution : Reactivity at the indazole C3 position.
- Aldehyde stability : Susceptibility to oxidation or nucleophilic attack. Software like Schrödinger Suite or ORCA provides mechanistic insights, reducing trial-and-error in experimental design .
Q. How are reaction yields improved in copper-catalyzed cyclization steps for analogs of this compound?
Yield optimization involves:
- Screening ligands (e.g., phenanthroline vs. bipyridine) to enhance Cu(I) catalytic activity.
- Solvent selection (e.g., DMF vs. DMSO) to stabilize intermediates.
- Case Study : Using 20 mol% CuI in DMF at 90°C increased yields from 45% to 78% for 1-aryl-5-nitroindazoles .
Methodological Challenges and Solutions
Q. What strategies resolve low reproducibility in crystallographic data for derivatives?
Common issues include twinning or disorder in the cyclopropyl group. Solutions:
- Use SHELXD for dual-space structure solution to handle twinning.
- Apply "ISOR" restraints in SHELXL to model disordered atoms.
- Validate with R₁/wR₂ convergence criteria (< 0.05 for high-resolution data) .
Q. How are competing reaction pathways (e.g., aldehyde oxidation vs. indazole ring functionalization) controlled?
- Protecting groups : Temporarily mask the aldehyde with acetals during harsh reactions.
- Selective catalysts : Pd(OAc)₂ for Suzuki-Miyaura coupling at C7 without aldehyde interference.
- Kinetic monitoring : In situ IR or LC-MS tracks intermediate formation to adjust conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
